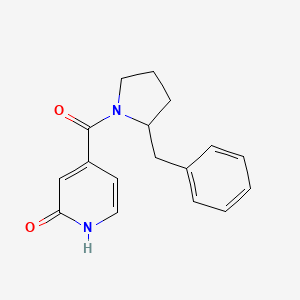![molecular formula C12H16N2O2 B6629291 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinamide riboside (NR) family and is known to play a vital role in various biological processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide involves its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a vital role in various biological processes, including energy metabolism, DNA repair, and gene expression. By increasing NAD+ levels, this compound activates various enzymes that are involved in cellular metabolism and energy production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation. It is also being studied for its potential anti-aging and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide in lab experiments is its ability to activate the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is that it can be expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide. One potential area of research is its potential application in the treatment of metabolic disorders such as obesity and type 2 diabetes. It is also being studied for its potential anti-aging and neuroprotective properties. Further research is needed to fully understand the mechanism of action and the potential benefits of this compound in various scientific research areas.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has various potential applications in different scientific research areas, including metabolic disorders, anti-aging, and neuroprotection. Further research is needed to fully understand the mechanism of action and the potential benefits of this compound.
Métodos De Síntesis
The synthesis of 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide involves the reaction of 3-hydroxypyridine-4-carboxylic acid with 1-methylcyclobutanemethanamine. The reaction is carried out under controlled conditions, and the final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide has been extensively studied for its potential application in various scientific research areas. It is known to activate the nicotinamide adenine dinucleotide (NAD+) pathway, which plays a crucial role in cellular metabolism and energy production. This compound has been shown to improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation. It is also being studied for its potential anti-aging and neuroprotective properties.
Propiedades
IUPAC Name |
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(4-2-5-12)8-14-11(16)9-3-6-13-7-10(9)15/h3,6-7,15H,2,4-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHRZXBAVOLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNC(=O)C2=C(C=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)
![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)
![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)

![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)
![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)

![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
